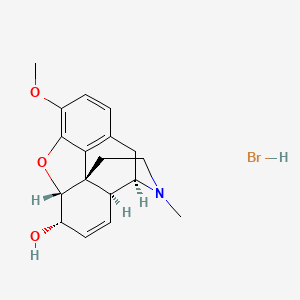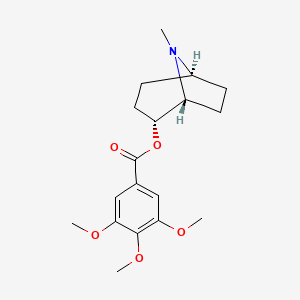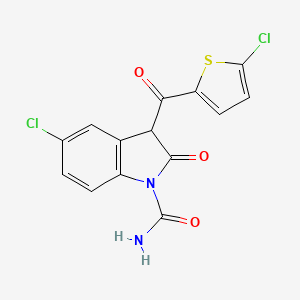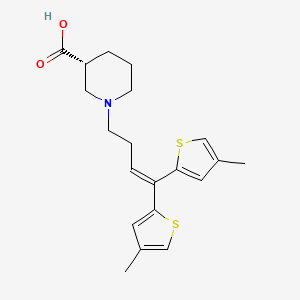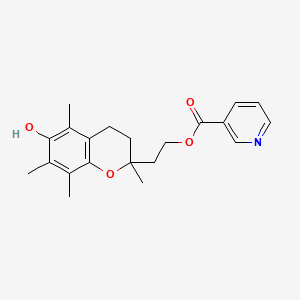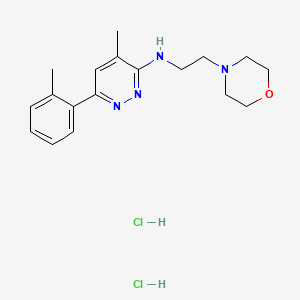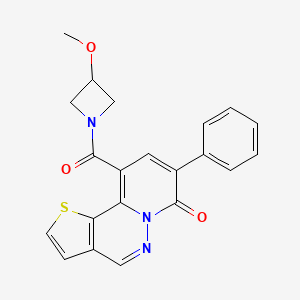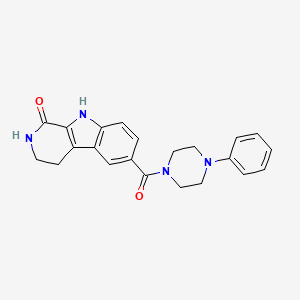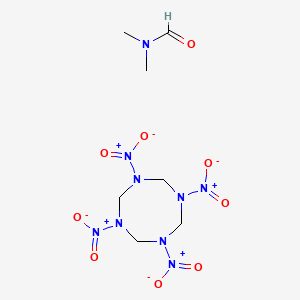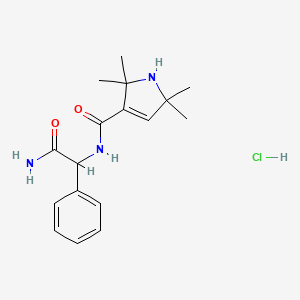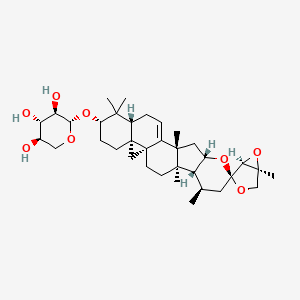
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- is a complex organic compound with a molecular formula of C16H13NO3. This compound is part of the phthalimide family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the piperazine ring and the p-methoxybenzyl group in its structure makes it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- typically involves the reaction of phthalimide with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.
Applications De Recherche Scientifique
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can cross biological membranes due to its lipophilic nature and neutral properties. It may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide, N-(p-methoxybenzyl)-: A similar compound with a simpler structure, lacking the piperazine ring.
Phthalimide, N-(4-methoxybenzyl)-: Another related compound with slight structural differences.
Uniqueness
Phthalimide, N-((4-(p-methoxybenzyl)-1-piperazinyl)methyl)- stands out due to the presence of the piperazine ring, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
95939-89-2 |
|---|---|
Formule moléculaire |
C21H23N3O3 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H23N3O3/c1-27-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-24-20(25)18-4-2-3-5-19(18)21(24)26/h2-9H,10-15H2,1H3 |
Clé InChI |
CWFWNLFZDHVYCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCN(CC2)CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


